molecular formula C12H10N4 B1584908 1,4-Di(1H-imidazol-1-yl)benzene CAS No. 25372-07-0

1,4-Di(1H-imidazol-1-yl)benzene

Cat. No.: B1584908
CAS No.: 25372-07-0
M. Wt: 210.23 g/mol
InChI Key: JWPDUQLIPMJLOF-UHFFFAOYSA-N
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Description

“1H-Imidazole, 1,1’-(1,4-phenylene)bis-” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The molecular formula of this compound is C12H10N4 .


Synthesis Analysis

The synthesis of imidazole compounds has been a topic of research. For instance, a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups .


Molecular Structure Analysis

The molecular structure of “1H-Imidazole, 1,1’-(1,4-phenylene)bis-” consists of one Zn (II) cation, one 1,1′- (oxybis (4,1-phenylene)bis (1 H -imidazole) ligand, one 1,3-benzenecarboxylate anion and two isolated water molecules .


Chemical Reactions Analysis

Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Scientific Research Applications

Coordination Complexes and Photocatalytic Applications

The synthesis of coordination complexes using "1H-Imidazole, 1,1'-(1,4-phenylene)bis-" ligands has been explored for photocatalytic degradation of pollutants. For instance, complexes prepared with flexible dicarboxylate and different N-donor coligands, including 1H-imidazole derivatives, have shown promising photocatalytic properties for the degradation of methyl violet dye, highlighting their potential in environmental remediation (Lu et al., 2021).

Structural Diversity and Magnetic Properties

Research on bis(imidazole) compounds has also focused on their ability to form diverse structural architectures with unique properties. For example, hydrogen-bonded architectures based on bridged bis(benzimidazole) crystals have been examined, revealing substances with highly polarizable dielectric properties and thermal robustness (Horiuchi et al., 2018). Such materials are of interest for applications in electronic devices and sensors.

Photochromic and Luminescence Properties

The imidazole ring serves as a stable building block for compounds with externally switchable polarization and photochromic behavior. Research into heteroleptic Ir(III) complexes, for instance, has highlighted the influence of 1H-imidazole derivatives on luminescence and photochromic properties, offering insights into their use in optical materials and devices (Cao et al., 2015).

Electrochemical and Catalytic Activities

Further studies have demonstrated the electrochemical reduction of imidazolium cations to produce nucleophilic carbenes, which are stable and persistent in ionic liquids. This process offers a convenient route to imidazol-2-ylidenes, potentially useful in catalytic applications and as intermediates in organic synthesis (Gorodetsky et al., 2004).

Mechanism of Action

The mechanism of action of imidazole compounds is diverse and depends on their chemical structure and the biological system they interact with . Imidazole has become an important synthon in the development of new drugs .

Future Directions

The future directions in the research and application of imidazole compounds are vast. They are being deployed in traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Properties

IUPAC Name

1-(4-imidazol-1-ylphenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-2-12(16-8-6-14-10-16)4-3-11(1)15-7-5-13-9-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPDUQLIPMJLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180021
Record name 1H-Imidazole, 1,1'-(1,4-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25372-07-0
Record name 1,1′-(1,4-Phenylene)bis[1H-imidazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25372-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 1,1'-(1,4-phenylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 1,1'-(1,4-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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